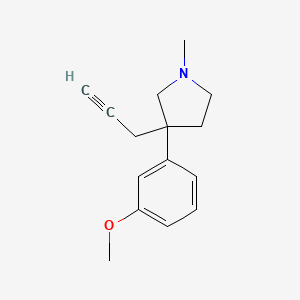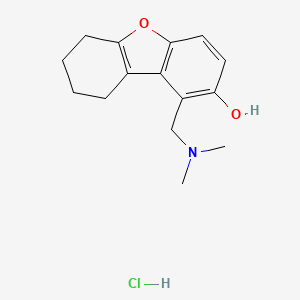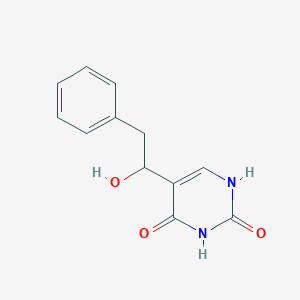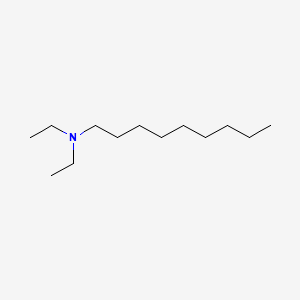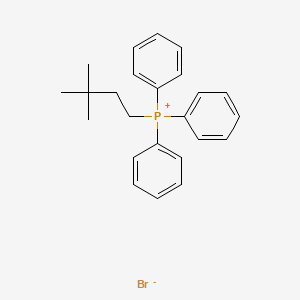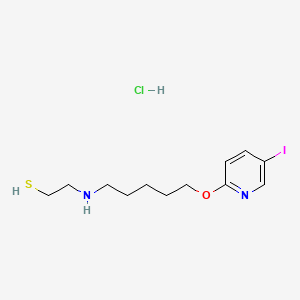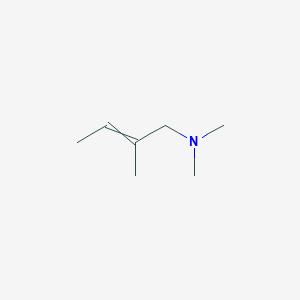
N,N,2-Trimethylbut-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2-Trimethylbut-2-en-1-amine: is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a nitrogen atom bonded to two methyl groups and a butenyl group, making it a tertiary amine. The structure of this compound is significant due to its unique arrangement of atoms, which imparts specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethylbut-2-en-1-amine can be achieved through several methods. One common approach involves the alkylation of secondary amines with alkyl halides. For instance, the reaction of N,N-dimethylamine with 2-chlorobut-2-ene under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,2-Trimethylbut-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the compound can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other nitrogen-containing compounds.
Applications De Recherche Scientifique
N,N,2-Trimethylbut-2-en-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amines.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which N,N,2-Trimethylbut-2-en-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The compound’s reactivity is largely determined by the electronic properties of the nitrogen atom and the surrounding alkyl groups.
Comparaison Avec Des Composés Similaires
N,N-Dimethylbut-2-en-1-amine: Similar structure but lacks the additional methyl group on the nitrogen atom.
N,N-Diethylbut-2-en-1-amine: Contains ethyl groups instead of methyl groups on the nitrogen atom.
N,N,2-Trimethylpent-2-en-1-amine: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness: N,N,2-Trimethylbut-2-en-1-amine is unique due to its specific arrangement of methyl and butenyl groups around the nitrogen atom. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.
Propriétés
Numéro CAS |
40267-41-2 |
|---|---|
Formule moléculaire |
C7H15N |
Poids moléculaire |
113.20 g/mol |
Nom IUPAC |
N,N,2-trimethylbut-2-en-1-amine |
InChI |
InChI=1S/C7H15N/c1-5-7(2)6-8(3)4/h5H,6H2,1-4H3 |
Clé InChI |
DKIVIRNEONJXNW-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



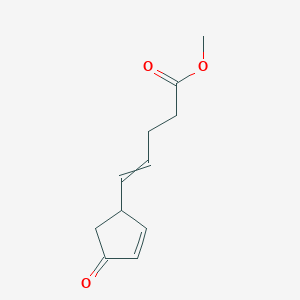
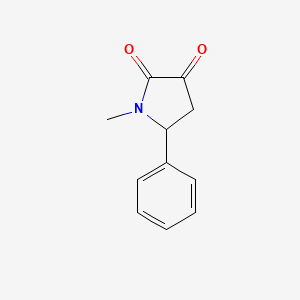
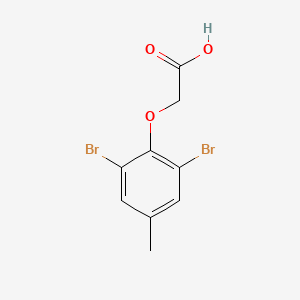
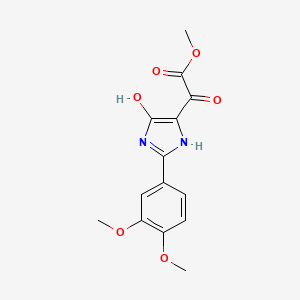
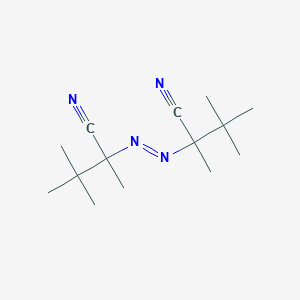
![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)
